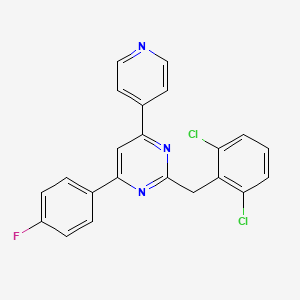
2-(2,6-Dichlorobenzyl)-4-(4-fluorophenyl)-6-(pyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the 2,6-dichlorobenzyl, 4-fluorophenyl, and 4-pyridyl groups through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and controlled reaction conditions to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE: shares structural similarities with other pyrimidine derivatives.
4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE: Lacks the 2,6-dichlorobenzyl group.
2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)PYRIMIDINE: Lacks the 4-pyridyl group.
Uniqueness
The unique combination of the 2,6-dichlorobenzyl, 4-fluorophenyl, and 4-pyridyl groups in 2-(2,6-DICHLOROBENZYL)-4-(4-FLUOROPHENYL)-6-(4-PYRIDYL)PYRIMIDINE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14Cl2FN3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4-(4-fluorophenyl)-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C22H14Cl2FN3/c23-18-2-1-3-19(24)17(18)12-22-27-20(14-4-6-16(25)7-5-14)13-21(28-22)15-8-10-26-11-9-15/h1-11,13H,12H2 |
InChI Key |
GUPWCABWLDBTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC(=CC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















